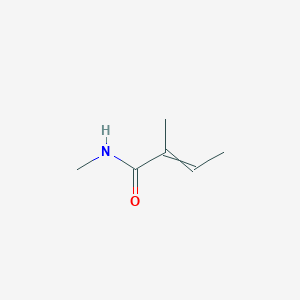
N,2-dimethylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethylbut-2-enamide is an organic compound with the molecular formula C6H11NO. It is a type of enamide, which is a functional group characterized by the presence of an amide group conjugated to a carbon-carbon double bond. Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-dimethylbut-2-enamide can be synthesized through various methods. One common approach involves the selective desaturation of amides. This method typically employs an Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides . Another method involves the direct synthesis of enamides via electrophilic activation of amides using LiHMDS and triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amides.
Scientific Research Applications
N,2-dimethylbut-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,2-dimethylbut-2-enamide involves its interaction with molecular targets through its amide and double bond functionalities. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or as a synthon in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,3-dimethyl-2-butenamide: Another enamide with a similar structure but different substitution pattern.
N,N-dimethylbut-2-enamide: A related compound with variations in the substitution of the amide group.
Uniqueness
N,2-dimethylbut-2-enamide is unique due to its specific substitution pattern, which influences its reactivity and applications. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields .
Properties
CAS No. |
1187-41-3 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N,2-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)6(8)7-3/h4H,1-3H3,(H,7,8) |
InChI Key |
MREZLUJXFNFQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


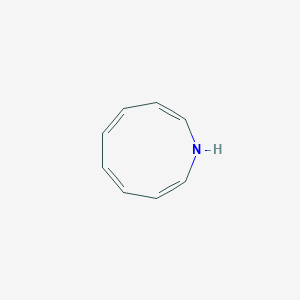
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)

![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)

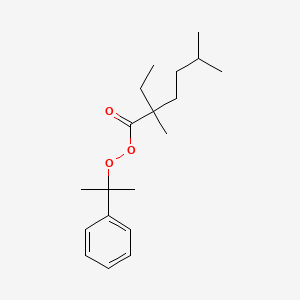
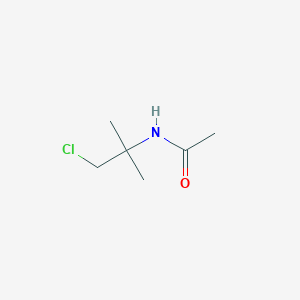
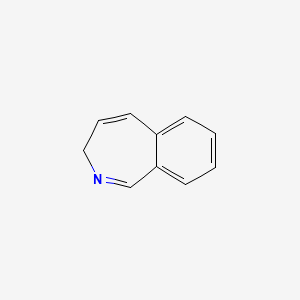

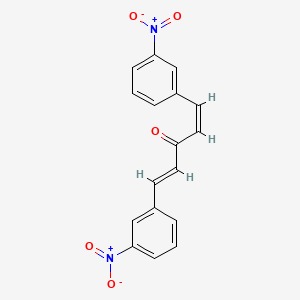

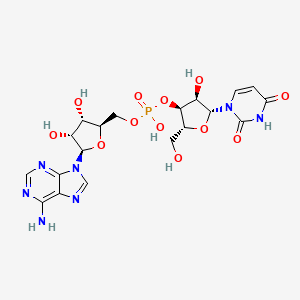
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
